DiosMetin 7-O-beta-D-Glucuronide
Overview
Description
DiosMetin 7-O-beta-D-Glucuronide is a flavonoid compound derived from diosmetin, which is a naturally occurring flavone found in various plants, including citrus fruits. This compound is known for its antioxidant properties and is a significant metabolite in the human body, particularly in the systemic circulation where it is enzymatically esterified from diosmetin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diosmetin 7-glucuronide typically involves the glucuronidation of diosmetin. This process can be achieved through enzymatic reactions using glucuronosyltransferases. The reaction conditions often include the presence of uridine diphosphate glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH .
Industrial Production Methods
Industrial production of diosmetin 7-glucuronide may involve biotechnological methods, including the use of microbial or plant cell cultures that express the necessary enzymes for glucuronidation. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
DiosMetin 7-O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert diosmetin 7-glucuronide back to its aglycone form, diosmetin.
Substitution: Substitution reactions may involve the replacement of functional groups on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of diosmetin, and substituted flavonoid compounds. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
DiosMetin 7-O-beta-D-Glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of flavonoids in various samples.
Biology: The compound is studied for its role in cellular metabolism and its effects on oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of dietary supplements and functional foods due to its health-promoting properties
Mechanism of Action
The mechanism of action of diosmetin 7-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant mechanisms, scavenging free radicals, and reducing oxidative stress. Additionally, it modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diosmetin 7-glucuronide include:
Diosmin: A flavone glycoside derived from hesperidin, known for its vascular protective effects.
Hesperidin: A flavanone glycoside found in citrus fruits, with antioxidant and anti-inflammatory properties.
Quercetin: A flavonol with potent antioxidant and anti-inflammatory activities
Uniqueness
DiosMetin 7-O-beta-D-Glucuronide is unique due to its specific glucuronidation at the 7-position, which enhances its water solubility and bioavailability compared to its aglycone form, diosmetin. This modification also influences its biological activity, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMDTYMOHXUHG-SXFAUFNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307990 | |
Record name | Diosmetin 7-O-β-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35110-20-4 | |
Record name | Diosmetin 7-O-β-D-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35110-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diosmetin 7-O-β-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Diosmetin 7-glucuronide formed in the body?
A: Diosmetin 7-glucuronide is a metabolite of luteolin, a flavonoid found in various plants. Research indicates that it can be formed through two main pathways in the body, both involving the interplay of UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) [].
Q2: Besides being a human metabolite, has Diosmetin 7-glucuronide been isolated from any natural sources?
A: Yes, Diosmetin 7-glucuronide has been isolated as a natural product. It was identified in the flowers of Dombeya calantha, a plant species native to Madagascar []. This finding suggests that Diosmetin 7-glucuronide may possess unique biological properties and warrants further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.